((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
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Overview
Description
Eldecalcitol Intermediate A is an intermediate of eldecalcitol, a vitamin D3 analogue for the treatment of osteoporosis. Eldecalcitol is more active in bone resorption inhibition in comparison with alfacalcidol.
Scientific Research Applications
The compound has been studied in the context of oxygen atom transfer, involving the transformation of dioxorhenium(V) fragments into monooxorhenium(V) fragments, a process with potential applications in synthetic chemistry (Wright & Brown, 2013).
It has been synthesized and structurally characterized, with implications for the development of novel materials and ligands for various chemical reactions (Liu et al., 2013).
The compound plays a role in the creation of rigid P-chiral phosphine ligands, which have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).
It has been utilized in the synthesis of chelating tertiary phosphine oxides, which are potential tetradentate chelating ligands for ions of f-block elements (Zakirova et al., 2017).
The compound's derivatives have been employed in the polymerization of novel tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates, leading to polymers with predictable molecular weights and narrow molecular weight distributions (Ishizone et al., 2003).
In the field of radiopharmaceuticals, it has been used in the preparation of labeled compounds, indicating its potential in medical and diagnostic research (Kassaee & Kingston, 1987).
The compound's derivatives have also been explored in the synthesis of silicon-containing molecules with potential applications in materials science and optoelectronics (Naka et al., 2013).
In polymer chemistry, derivatives of this compound have been used in the synthesis of group 4 metal olefin polymerization catalysts, contributing to advancements in polymer synthesis technologies (Long et al., 2008).
The compound has been involved in the cyclopolymerization of certain diynes, leading to the creation of new polymers with unique properties (Koo et al., 1993).
It has been utilized in the Claisen rearrangement of specific isomers, a reaction important in organic synthesis (Tadano et al., 1990).
properties
IUPAC Name |
3-[2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71O5PSi3/c1-33-34(28-31-48(43,35-24-19-17-20-25-35)36-26-21-18-22-27-36)32-37(46-50(13,14)41(5,6)7)39(38(33)47-51(15,16)42(8,9)10)44-29-23-30-45-49(11,12)40(2,3)4/h17-22,24-28,37-39H,1,23,29-32H2,2-16H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCWLTTWSBJXFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71O5PSi3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide |
Citations
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